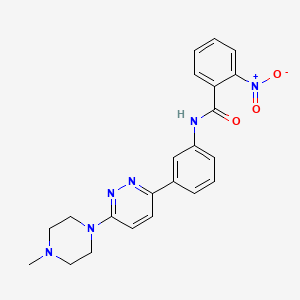

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-19(24-25-21)16-5-4-6-17(15-16)23-22(29)18-7-2-3-8-20(18)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEWPGVWSIGPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Piperazine Group: The piperazine group is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.

Coupling with Nitrobenzamide: The final step involves coupling the pyridazine-piperazine intermediate with 2-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key features of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide with structurally related compounds:

Key Differentiators

Nitro vs. Trifluoromethyl Groups: The target compound’s 2-nitrobenzamide moiety contrasts with the trifluoromethyl group in , which enhances lipophilicity and metabolic stability.

Scaffold Diversity : While CAF045 and GZD824 employ pyrazolo-pyridazine or ethynylpyridopyridazine cores, the target compound uses a simpler pyridazine-phenyl linkage, possibly simplifying synthesis while retaining piperazine-mediated solubility.

Target Specificity : GZD824’s efficacy against ABL T315I mutations suggests the target compound could be optimized for similar resistance mechanisms. However, its nitro group might limit selectivity compared to CAF045’s pyrimidin-2-amine, which enhances Stk1 binding .

Biological Activity

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridazine ring , a piperazine moiety , and a nitrobenzamide group , which contribute to its unique biological profile. The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the pyridazine ring through hydrazine derivatives and subsequent substitutions to introduce the piperazine and nitrobenzamide functionalities.

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The compound has been shown to interact with specific molecular targets, disrupting key biological pathways that are crucial for cell survival and proliferation.

Anticancer Activity

Recent studies indicate that this compound demonstrates significant anticancer properties, particularly against various cancer cell lines. It has been reported to inhibit cell proliferation by inducing apoptosis through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| MCF-7 | 4.8 | Inhibition of PI3K/Akt signaling |

| A549 | 6.0 | Caspase activation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against certain bacterial strains. Its mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 15 µg/mL | Disruption of membrane integrity |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis.

- Antimicrobial Efficacy : In a study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of resistant bacterial strains, showing promising results in inhibiting growth at clinically relevant concentrations.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of pyridazine derivatives with substituted phenyl groups using reagents like HBTU or BOP in THF, followed by column chromatography for purification .

- Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under reflux conditions .

- Step 3: Nitrobenzamide formation through condensation of nitrobenzoyl chloride with intermediates in dichloromethane (DCM) .

Key Considerations: - Optimize reaction times (e.g., 12–24 hours) and temperatures (room temperature to reflux).

- Monitor progress via TLC and confirm purity using HPLC (>95%) .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry and substituent integration (e.g., δ 7.68 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., m/z 502.8 [M + H]+) .

- X-ray Crystallography (Advanced): Use SHELXL for refining crystal structures, particularly for resolving stereochemical ambiguities .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Analog Synthesis: Modify the pyridazine ring (e.g., substitute with pyrimidine) or vary the nitrobenzamide substituents (e.g., CF3, OCH3) .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

- Data Analysis: Correlate substituent electronic effects (Hammett constants) with IC50 values to identify pharmacophores .

Advanced: How should researchers address contradictions in biological activity data across analogs?

Answer:

- Replicate Experiments: Ensure consistent assay conditions (e.g., pH, temperature, cell lines).

- Structural Validation: Re-analyze conflicting compounds via X-ray crystallography to rule out conformational isomers .

- Computational Modeling: Use molecular docking (AutoDock Vina) to compare binding modes of active vs. inactive analogs .

Basic: What methods assess the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours .

- Analysis: Monitor degradation via UPLC-MS and quantify stable metabolites (e.g., nitro-reduced amines) .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Metabolism Simulation: Employ Schrödinger’s MetaSite to identify potential Phase I/II metabolic sites (e.g., piperazine N-oxidation) .

Basic: How can synthetic byproducts be minimized during scale-up?

Answer:

- Solvent Optimization: Replace THF with DMF for better solubility of intermediates .

- Catalyst Screening: Test Pd(OAc)2/Xantphos for improved coupling efficiency in piperazine introduction .

- Work-Up Protocols: Use aqueous washes (NaHCO3) to remove unreacted nitrobenzoyl chloride .

Advanced: What crystallographic strategies resolve disorder in the nitrobenzamide group?

Answer:

- Data Collection: Acquire high-resolution (<1.0 Å) data at synchrotron facilities.

- Refinement: Apply SHELXL’s PART and SUMP instructions to model disordered nitro groups .

- Validation: Check ADPs (anisotropic displacement parameters) to ensure thermal motion consistency .

Basic: What are the storage recommendations for this compound?

Answer:

- Conditions: Store at –20°C in amber vials under argon to prevent nitro group reduction.

- Stability Monitoring: Perform monthly NMR checks for decomposition (e.g., new peaks near δ 5.0 ppm) .

Advanced: How can in vivo efficacy studies be designed to evaluate therapeutic potential?

Answer:

- Animal Models: Use xenograft mice (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg).

- Endpoint Analysis: Measure tumor volume reduction via calipers and validate target engagement via Western blot (e.g., p-AKT inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.